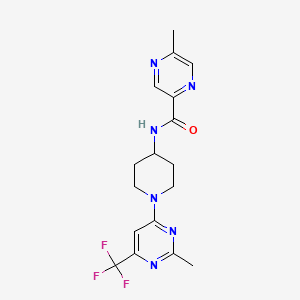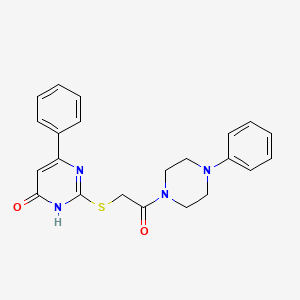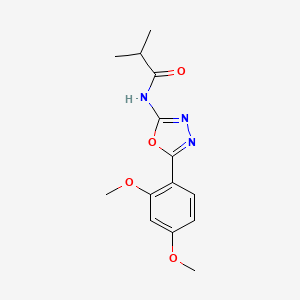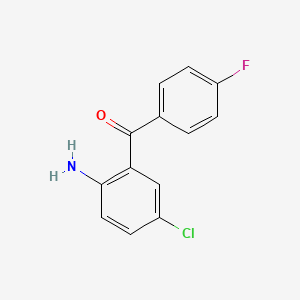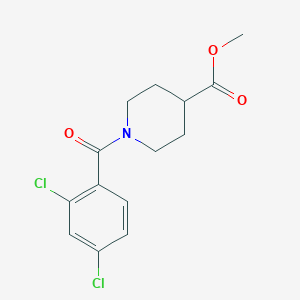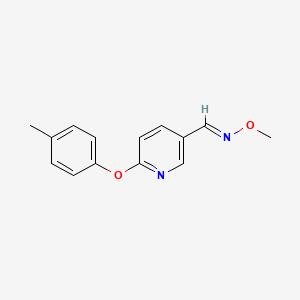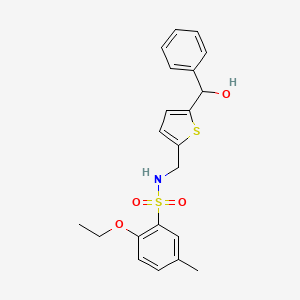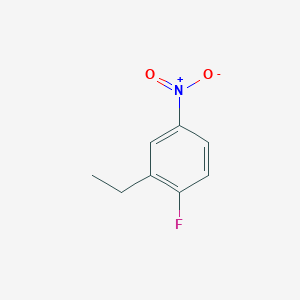
N-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O3S and its molecular weight is 462.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifolate Inhibitors
N-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide and related compounds have been explored for their potential as nonclassical antifolate inhibitors of thymidylate synthase. This enzyme is a target for antitumor and antibacterial agents. Analogues of this compound with different substituents have shown varying degrees of potency against human thymidylate synthase, suggesting potential applications in cancer therapy and bacterial infection control (Gangjee et al., 1996).
Polyamide and Polyimide Synthesis
Compounds with structures similar to this compound have been used in the synthesis of rigid-rod polyamides and polyimides. These materials are characterized by their excellent thermooxidative stability, solubility in polar aprotic solvents, and high glass transition temperatures, making them suitable for high-performance applications in material science (Spiliopoulos et al., 1998).
Anticancer and Anti-Inflammatory Agents
Derivatives of this compound have been synthesized for their potential as anticancer and anti-inflammatory agents. Their biological evaluation has shown promising results, highlighting their potential application in medical therapeutics (Rahmouni et al., 2016).
Antiprotozoal Agents
Similar compounds have also been explored as antiprotozoal agents. For example, imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as treatments for protozoal infections (Ismail et al., 2004).
Antimicrobial Activities
Furthermore, derivatives of this compound have been synthesized for their antimicrobial activities. Some of these compounds exhibited significant action against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This suggests potential applications in the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
properties
IUPAC Name |
N-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-11-16(19(25)23-13-9-7-12(21)8-10-13)17(24-20(28)22-11)14-5-4-6-15(26-2)18(14)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGPCPWRJBDCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate](/img/structure/B2882860.png)
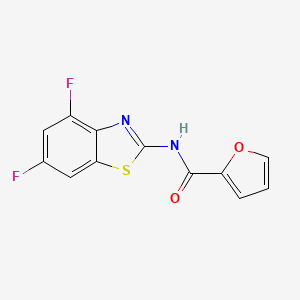
![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide](/img/structure/B2882865.png)
![3-[(1,3-Dioxoisoindol-2-yl)methyl]-1-ethylpyrazole-4-carbaldehyde](/img/structure/B2882867.png)
